

Structure-Toxicity Showdown: A Comparative Analysis of PR Toxin and Related Eremophilane Sesquiterpenes

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Compound of Interest

Compound Name: *PR Toxin*

Cat. No.: *B1196337*

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For researchers, scientists, and drug development professionals, this guide provides a critical comparison of the toxicological profiles of **PR toxin** and its structural analogs within the eremophilane sesquiterpene family. By presenting key quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to elucidate the structure-activity relationships that govern the toxicity of these compounds.

PR toxin, a mycotoxin produced by *Penicillium roqueforti*, is a bicyclic sesquiterpenoid known for its potent cytotoxic, genotoxic, and antimicrobial activities.^{[1][2]} Its toxicity is a significant concern in contaminated food and feed. Understanding how modifications to its eremophilane skeleton affect its biological activity is crucial for risk assessment and the potential development of novel therapeutics.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of **PR toxin** and related eremophilane sesquiterpenes. Direct comparisons should be made cautiously due to variations in experimental conditions across different studies.

Table 1: In Vivo Acute Toxicity Data

Compound	Animal Model	Route of Administration	LD50	Reference
PR Toxin	Weanling Rats	Intraperitoneal	11 mg/kg	[3][4]
PR Toxin	Weanling Rats	Oral	115 mg/kg	[3][4]
Eremofortin C	Mice	Intraperitoneal	> 10 mg/kg (no death or abnormalities)	[1]
Eremofortin A-D	Mice	Intraperitoneal	Not acutely toxic at 15-50 mg/kg	[1]

Table 2: In Vitro Cytotoxicity Data

Compound	Cell Line	Assay	IC50	Reference
PR Toxin	Caco-2 (Human intestinal epithelial)	Resazurin assay	1-13 µg/mL	[1]
PR Toxin	Caco-2	Not specified	>12.5 µM	[1]
PR Toxin	THP-1 (Human monocytic)	Not specified	0.83 µM	[1]
PR Toxin	Rat Liver DNA Polymerase α	In vitro enzyme assay	5-6 x 10 ⁻⁶ M	[5]
PR Toxin	Rat Brain Mitochondria HCO3- ATPase	In vitro enzyme assay	12.7 µM	[5]
PR Toxin	Rat Heart Mitochondria HCO3- ATPase	In vitro enzyme assay	9.2 µM	[5]
PR Toxin	Rat Kidney Mitochondria HCO3- ATPase	In vitro enzyme assay	14.8 µM	[5]
Patulin	Not specified	Not specified	0.6 µg/mL	[5]
Roquefortine C	Caco-2	Not specified	48 µg/mL	[5]
Andrastin A	Caco-2	Not specified	>50 µg/mL	[5]
Mycophenolic Acid	Caco-2	Not specified	>100 µg/mL	[5]
1-hydroxyeremophili-7(11),9(10)-dien-8-one	Caco-2	Not specified	>280 µg/mL	[5]

Structure-Activity Relationship

The primary determinant of **PR toxin**'s potent toxicity is the presence of an aldehyde group at the C-12 position of the eremophilane skeleton.[1][2][3][6] Chemical modifications or removal of this functional group, as seen in related compounds like Eremofortin C, leads to a significant reduction or complete loss of toxicity.[1][6] This suggests that the aldehyde moiety is critical for the molecular interactions that underpin its cytotoxic and genotoxic effects. While the two epoxide groups are characteristic of **PR toxin**'s structure, their removal does not appear to significantly alter its biological activity.[3]

Mechanism of Action

PR toxin exerts its toxic effects through multiple mechanisms, primarily by inhibiting key cellular processes. It has been shown to impair transcription by inhibiting both the initiation and elongation steps of RNA synthesis, affecting both RNA polymerase I and II systems.[3][5][7] Furthermore, **PR toxin** inhibits DNA synthesis by targeting DNA polymerases α , β , and γ . [1][2][5] The toxin is also capable of inducing DNA-protein cross-links in chromatin.[1][5] At the mitochondrial level, it disrupts oxidative phosphorylation.[3]

Caption: Mechanism of **PR Toxin** Cellular Toxicity.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning the toxicity of **PR toxin** and related compounds.

In Vivo Acute Toxicity (LD50 Determination)

- **Animal Model:** Typically weanling rats or mice.
- **Administration:** The test compound is administered either orally (gavage) or via intraperitoneal injection at varying doses to different groups of animals. A control group receives the vehicle only.
- **Observation:** Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[3][4]
- **Calculation:** The LD50, the dose at which 50% of the animals die, is calculated using statistical methods such as probit analysis.

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- To cite this document: BenchChem. [Structure-Toxicity Showdown: A Comparative Analysis of PR Toxin and Related Eremophilane Sesquiterpenes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196337#structure-toxicity-comparison-of-pr-toxin-and-related-eremophilane-sesquiterpenes]

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